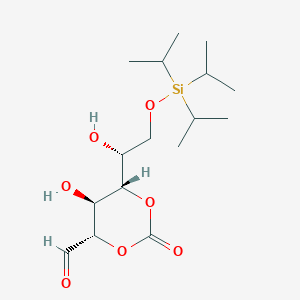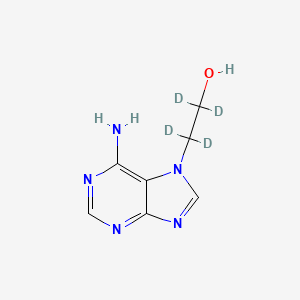
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is a compound that features a purine base (adenine) linked to a deuterated ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol typically involves the reaction of adenine with deuterated ethanol under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Deuterated Ethanol: Deuterated ethanol can be prepared by the reduction of deuterated acetaldehyde using deuterium gas.
Coupling Reaction: Adenine is reacted with deuterated ethanol in the presence of a suitable catalyst, such as a palladium complex, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to monitor the deuterium content and the overall purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and viral infections.
Industry: Utilized in the development of novel materials and as a tracer in metabolic studies.
Mécanisme D'action
The mechanism of action of 2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The deuterium atoms in the ethanol moiety can influence the compound’s metabolic stability and its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Aminopurin-7-yl)ethanol: Similar structure but without deuterium atoms.
2-(6-Aminopurin-7-yl)methanol: Contains a methanol moiety instead of ethanol.
2-(6-Aminopurin-7-yl)propane-1,2-diol: Features a propane-1,2-diol moiety.
Uniqueness
2-(6-Aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its interaction with biological targets. This makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C7H9N5O |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol |
InChI |
InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2 |
Clé InChI |
XOMKQMGJBJAMCE-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])O)N1C=NC2=NC=NC(=C21)N |
SMILES canonique |
C1=NC(=C2C(=N1)N=CN2CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


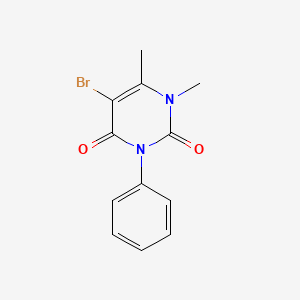

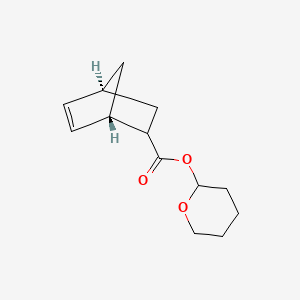
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
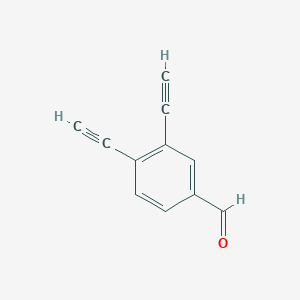
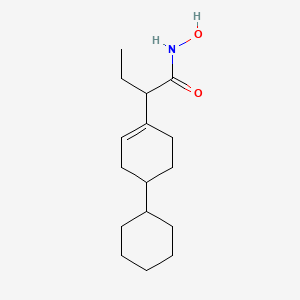
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
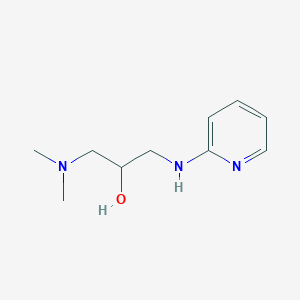
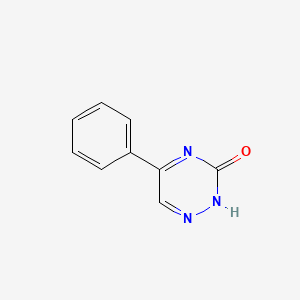
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
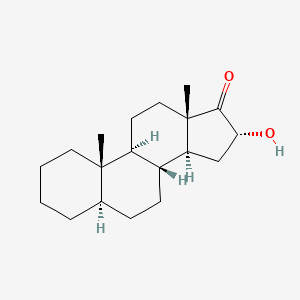
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
